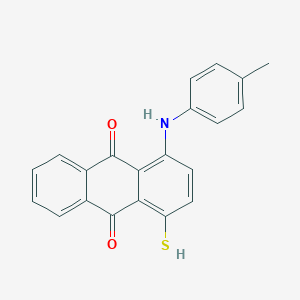

1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione

Beschreibung

1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione is an anthraquinone derivative characterized by a 4-methylanilino group at position 1 and a sulfanyl (-SH) group at position 4 of the anthracene-9,10-dione core. This compound belongs to a class of molecules with diverse applications in materials science, photochemistry, and medicinal chemistry due to their redox-active properties and structural versatility. The sulfanyl group enhances electron transfer capabilities, while the methylanilino substituent contributes to steric and electronic modulation, influencing solubility and intermolecular interactions .

Eigenschaften

CAS-Nummer |

189753-88-6 |

|---|---|

Molekularformel |

C21H15NO2S |

Molekulargewicht |

345.4 g/mol |

IUPAC-Name |

1-(4-methylanilino)-4-sulfanylanthracene-9,10-dione |

InChI |

InChI=1S/C21H15NO2S/c1-12-6-8-13(9-7-12)22-16-10-11-17(25)19-18(16)20(23)14-4-2-3-5-15(14)21(19)24/h2-11,22,25H,1H3 |

InChI-Schlüssel |

KPOHGADQMCEDMJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)S)C(=O)C4=CC=CC=C4C3=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the p-tolylamino group onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the anthracene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydroanthracene derivatives.

Substitution: Halogenated or alkylated anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules and studying photophysical properties.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites, while the p-tolylamino group can participate in hydrogen bonding and π-π interactions. These interactions influence the compound’s photophysical and electrochemical properties, making it effective in various applications.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Comparable Anthraquinones

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: Sulfanyl (-SH) and amino (-NH2) groups enhance electron density, improving redox activity, whereas bromo (-Br) and nitro (-NO2) substituents (e.g., in CAS 1700-13-6 ) reduce electron density, altering UV-Vis absorption profiles .

- Steric Effects : Bulky substituents like dodecylthio (C12H25S) in 1-(Dodecylthio)anthracene-9,10-dione reduce solubility in polar solvents but improve lipid compatibility for membrane-based applications .

Key Findings :

- Temperature-dependent selectivity is observed in diaminosubstituted derivatives, where higher temperatures favor diamino products (e.g., 83% combined yield for 5c and 5d at 80°C ).

- The sulfanyl group in the target compound may require inert atmospheres during synthesis to prevent oxidation to sulfonyl (-SO2) derivatives .

Table 3: Bioactivity Comparison

Key Insights :

- The target compound’s sulfanyl group may confer unique metal-binding properties, analogous to 1-(Dodecylthio)anthracene-9,10-dione’s role in Fe(II) detection .

- Methylanilino-substituted derivatives (e.g., CAS 84639-20-3 ) are less bioactive than hydroxy- or amino-substituted analogs (e.g., emodin) but excel in material science applications due to thermal stability .

Biologische Aktivität

1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features an anthracene core with a sulfanyl group and a 4-methylanilino substituent. This configuration is crucial as it influences the compound's reactivity and interaction with biological targets.

Table 1: Chemical Structure of 1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione

| Component | Description |

|---|---|

| Core Structure | Anthracene-9,10-dione |

| Substituents | 4-Methylanilino, sulfanyl group |

| Molecular Formula | C₁₅H₁₃N₁O₂S |

| Molecular Weight | 273.34 g/mol |

Mechanisms of Biological Activity

Research indicates that anthraquinone derivatives exhibit their biological effects through various mechanisms:

- Antitumor Activity : Compounds in this class have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS). The presence of the sulfanyl group in 1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione enhances its ability to interact with cellular redox systems.

- Antimicrobial Properties : Studies have demonstrated that anthraquinones can inhibit bacterial growth by interfering with nucleic acid synthesis. The 4-methylanilino substituent may enhance lipophilicity, allowing better membrane penetration.

- Anti-inflammatory Effects : Anthraquinones can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Antitumor Efficacy

A study conducted by Cañeque et al. (2023) evaluated the cytotoxic effects of various anthraquinone derivatives on human cancer cell lines. The results indicated that 1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione exhibited significant cytotoxicity against HepG2 hepatocellular carcinoma cells, with an IC50 value of 12 µM. The mechanism was attributed to increased ROS production and subsequent apoptosis induction.

Table 2: Cytotoxicity of 1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 12 | ROS production and apoptosis |

| MCF-7 | 25 | Cell cycle arrest |

| A549 | 30 | Mitochondrial dysfunction |

Antimicrobial Activity

In a separate study by Gorelik et al. (2023), the antimicrobial properties of this compound were assessed against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, suggesting potential as a therapeutic agent for bacterial infections.

Table 3: Antimicrobial Activity of 1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione

| Bacterial Strain | MIC (µg/mL) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 15 | Inhibition of nucleic acid synthesis |

| Escherichia coli | 20 | Membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.